Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine . It is a natural product found in Drosophila melanogaster, Phaseolus vulgaris, and other organisms .
The optimum conditions for a biocatalytic synthesis of γ-Glu-Leu were determined to be 200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl buffer (pH 9.0), and Bl GGT at a working concentration of 2.0 U/mL . Upon a 5-h incubation of the reaction mixture at 50°C, the product yield could reach approximately 52% .
The molecular formula of gamma-Glu-leu is C11H20N2O5 . The IUPAC name is (2 S )-2- [ [ (4 S )-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid . The molecular weight is 260.29 g/mol .
Wild-type yeast cells were shown to produce this peptide during cultivation in minimal synthetic medium . Two different biosynthetic pathways for this peptide were identified . The first pathway consisted of two steps. In the first step, γ-Glu-Val (γ-EV) was produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV was combined with glycine by the glutathione synthetase (GS) Gsh2p .
Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine .
While γ-Glu-Leu is naturally present in some food sources, its synthesis can be achieved through enzymatic methods. One approach involves utilizing bacterial γ-glutamyltranspeptidase (GGT). [] In this method, L-glutamine and L-phenylalanine are reacted in the presence of GGT, yielding γ-Glu-Phe. [] The optimal reaction conditions involve specific concentrations of substrates and enzyme, along with a defined pH and temperature. [] Purification of the synthesized γ-Glu-Phe can be achieved using column chromatography techniques. []
Research has identified γ-Glu-Leu as a key contributor to the long-lasting mouthfulness and complex taste sensation known as kokumi in matured Gouda cheese. [] This taste modulation is attributed to the presence of several γ-L-glutamyl dipeptides, including γ-Glu-Leu, in the cheese. [] These peptides, present in specific concentrations, enhance the overall sensory experience by imparting a fuller and more sustained flavor profile. []
γ-Glu-Leu serves as a substrate for a specific γ-glutamyl peptide-hydrolyzing enzyme found in the bacterium Actinobacillus actinomycetemcomitans. [] This enzyme exhibits a distinct preference for cleaving γ-glutamyl residues, making γ-Glu-Leu a useful tool for studying its activity and characteristics. [] Research suggests similarities between the active sites of this bacterial enzyme and mammalian γ-glutamyl transpeptidase, highlighting potential avenues for comparative enzymatic studies. []
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